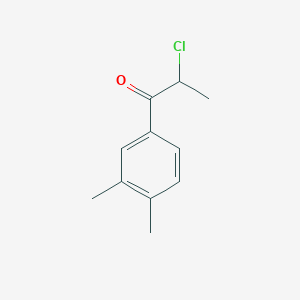![molecular formula C5H6O2 B3056766 6-Oxabicyclo[3.1.0]hexan-3-one CAS No. 74017-10-0](/img/structure/B3056766.png)
6-Oxabicyclo[3.1.0]hexan-3-one
Vue d'ensemble
Description
6-Oxabicyclo[3.1.0]hexan-3-one is a chemical compound with the molecular formula C5H6O2 . It has an average mass of 98.100 Da and a monoisotopic mass of 98.036781 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a robust process to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate toward several active compounds of interest, has been described . This process involved a scalable organocatalyzed desymmetrization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has been listed in databases like ChemSpider and NIST Chemistry WebBook , where its structure can be viewed in 2D or 3D .Physical And Chemical Properties Analysis
This compound has a molecular weight of 84.1164 . More detailed physical and chemical properties may be available in specialized databases or literature .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
6-Oxabicyclo[3.1.0]hexan-3-one has been involved in various chemical synthesis processes and reactions. Studies have shown its use in radical cyclization reactions from alkenyl oxaziridines, offering pathways to synthesize related pyrrolines and other organic compounds (Black, Edwards, & Laaman, 1998). Additionally, its involvement in photochemical reactions of arylcyclopropane, leading to the formation of different intermediates and by-products, has been explored (Noort & Cerfontain, 1979).
Molecular Structure and Conformation
The molecular structure and conformation of this compound have been a subject of interest in several studies. Investigations into its microwave spectrum and dipole moment have contributed to understanding its stable conformations (Malloy, 1974). Additionally, research has been conducted on the far-infrared spectra, ring-puckering vibration, and molecular conformation of this compound and its analogs (Lord & Malloy, 1973).
Synthesis of Novel Compounds
This compound has been used in the synthesis of various novel compounds. For instance, it has been employed in the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids (Fillion & Beingessner, 2003). Its utility in the preparation of specific oxabicyclic compounds has also been demonstrated, highlighting its versatility in organic synthesis (Mechehoud et al., 2018).
Applications in Biochemistry and Medicine
In biochemistry and medical research, this compound and its derivatives have been studied for various applications. For instance, its role in the bioanalysis of specific compounds like LY379268, a group II metabotropic glutamate receptor agonist, has been explored using techniques like liquid chromatography/mass spectrometry (Benitex et al., 2014).
Propriétés
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRGSWFCBXBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336692 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74017-10-0 | |
| Record name | 6-oxabicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



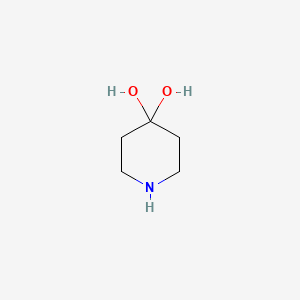


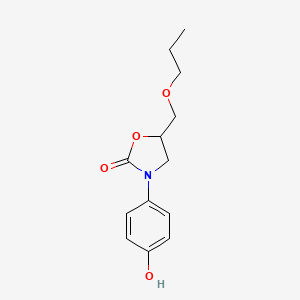

![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
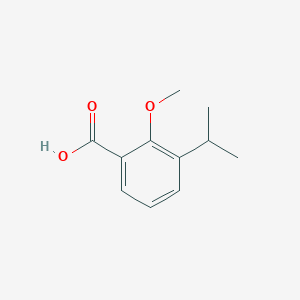
![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)
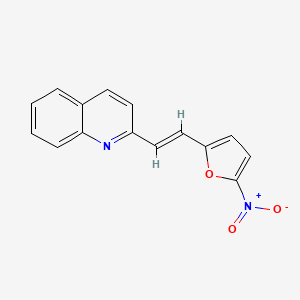
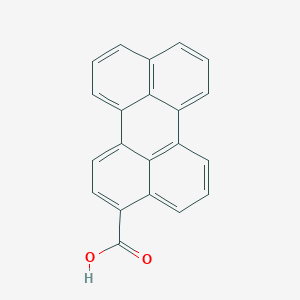
![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)
